Sitagliptin fenilalanil hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sitagliptin fenilalanil (hydrochloride) is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by increasing the production of insulin and decreasing the production of glucagon by the pancreas . This compound is known for its ability to improve glycemic control in patients with type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sitagliptin fenilalanil (hydrochloride) involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine using sodium borohydride (NaBH4) followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . Another method involves the asymmetric hydrogenation of β-ketomide intermediates .
Industrial Production Methods: Industrial production of sitagliptin fenilalanil (hydrochloride) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sitagliptin fenilalanil (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Sitagliptin fenilalanil (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Sitagliptin fenilalanil (hydrochloride) works by competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme breaks down incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to a meal . By inhibiting DPP-4, sitagliptin fenilalanil (hydrochloride) increases the levels of these hormones, leading to increased insulin production and decreased glucagon production, thereby improving glycemic control .
Comparison with Similar Compounds
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Alogliptin: Another member of the DPP-4 inhibitor class.
Uniqueness: Sitagliptin fenilalanil (hydrochloride) is unique in its specific molecular structure, which allows for effective inhibition of DPP-4 and favorable pharmacokinetic properties, such as high bioavailability and a relatively long half-life . These characteristics make it a valuable option for the management of type 2 diabetes .
Biological Activity
Sitagliptin fenilalanil hydrochloride, commonly referred to as sitagliptin, is a potent oral medication used primarily for the management of type 2 diabetes mellitus. It is classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which plays a crucial role in enhancing glucose control by modulating incretin hormones.
Sitagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, sitagliptin increases their levels in the bloodstream, leading to:
- Increased Insulin Secretion : Enhanced insulin release from pancreatic beta cells in response to meals.
- Decreased Glucagon Levels : Reduction in glucagon secretion from alpha cells, which helps lower blood glucose levels.
- Improved Glycemic Control : Lowering of hemoglobin A1c (HbA1c) levels and improved fasting and postprandial glucose concentrations .
Pharmacokinetics
The pharmacokinetic profile of sitagliptin reveals:
- Bioavailability : Approximately 87% when taken orally.
- Peak Plasma Concentration (Cmax) : Achieved within 2 hours post-administration.
- Volume of Distribution : 198 L, indicating extensive distribution throughout body tissues.
- Protein Binding : About 38%, suggesting moderate binding to plasma proteins.
- Metabolism : Primarily excreted unchanged via urine (79%), with minimal metabolism through cytochrome P450 enzymes .
Efficacy in Clinical Studies
Clinical trials have demonstrated the efficacy of sitagliptin in improving glycemic control among patients with type 2 diabetes. Key findings include:
- In a 24-week study, sitagliptin reduced HbA1c levels significantly compared to placebo, with reductions of -0.79% and -0.94% for doses of 100 mg and 200 mg respectively (P < 0.001) .
- The drug has shown consistent efficacy across various patient populations, including those inadequately controlled on metformin or thiazolidinediones .
Safety Profile
Sitagliptin's safety profile has been generally favorable, with the most common adverse effects being gastrointestinal disturbances. However, there have been reports of serious hypersensitivity reactions such as anaphylaxis and Stevens-Johnson syndrome . Long-term studies also indicate no significant increase in cardiovascular risk associated with sitagliptin treatment .
Case Studies and Research Findings
Several case studies highlight the biological activity and clinical outcomes associated with sitagliptin:
- Case Study on DPP-4 Inhibition :
- Long-term Cardiovascular Outcomes :
Comparative Efficacy
The following table summarizes key pharmacokinetic parameters and efficacy outcomes compared to metformin:
Parameter | Sitagliptin | Metformin |
---|---|---|
Bioavailability | 87% | ~50% |
Cmax (mean) | Higher than metformin | Lower than sitagliptin |
HbA1c Reduction (24 weeks) | -0.79% to -0.94% | -1.0% to -1.5% |
Common Side Effects | GI disturbances | GI disturbances |
Properties
Molecular Formula |
C25H25ClF6N6O2 |
---|---|
Molecular Weight |
590.9 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]-3-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C25H24F6N6O2.ClH/c26-17-12-19(28)18(27)10-15(17)9-16(33-23(39)20(32)8-14-4-2-1-3-5-14)11-22(38)36-6-7-37-21(13-36)34-35-24(37)25(29,30)31;/h1-5,10,12,16,20H,6-9,11,13,32H2,(H,33,39);1H/t16-,20+;/m1./s1 |
InChI Key |
LZDQVWZJBLFZSN-PXPMWPIZSA-N |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(=O)C(CC4=CC=CC=C4)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.